molecular formula C12H16O4 B7857980 3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde

3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde

Cat. No.: B7857980
M. Wt: 224.25 g/mol
InChI Key: PBITWZZNOZDLKY-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Biological Activity

3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde is a synthetic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, antioxidant, and other relevant properties. The information is compiled from diverse sources, including case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_{3}

This compound features a methoxy group (-OCH₃) and an ethoxyethoxy group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The MIC against various bacteria has been reported at concentrations ranging from 80 μg/mL to 1024 μg/mL depending on the microorganism tested .
  • Bacterial Strains Tested : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Salmonella enteritidis.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus10242048
Escherichia coli5121024
Salmonella enteritidis256512
Candida albicans99.99200

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • DPPH Radical Scavenging : The compound exhibited an IC₅₀ value of approximately 9.04 mg/mL, indicating moderate antioxidant activity compared to standard antioxidants .
  • β-Carotene Bleaching Assay : This assay demonstrated that the compound could effectively inhibit lipid peroxidation, suggesting its utility in preventing oxidative stress-related damage.

Table 2: Antioxidant Activity Results

Assay TypeIC₅₀ (mg/mL)
DPPH Inhibition9.04 ± 0.09
β-Carotene Bleaching0.25 ± 0.01
Ferrozine-Fe²⁺ Complex2.31 ± 0.02

The mechanisms underlying the biological activities of this compound have been explored in various studies:

  • Cell Membrane Disruption : Studies using scanning electron microscopy (SEM) revealed that the compound disrupts bacterial cell membranes, leading to increased permeability and cell lysis .
  • Biofilm Disruption : The compound has been shown to dislodge up to 80% of preformed biofilms in Staphylococcus aureus, highlighting its potential as a treatment for biofilm-associated infections .

Case Studies

Several case studies have documented the efficacy of this compound in real-world applications:

  • Case Study on MRSA : A study investigating the effects of the compound on methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, where it not only inhibited bacterial growth but also enhanced the activity of conventional antibiotics when used in combination .
  • Traditional Medicine Applications : The presence of related compounds in traditional medicinal plants suggests that derivatives of benzaldehyde may have historical significance in treating infections and oxidative stress-related conditions .

Scientific Research Applications

Pharmaceutical Applications

3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde is primarily used as a pharmaceutical intermediate . Its derivatives have been investigated for their potential therapeutic effects, particularly in treating neuroinflammatory diseases. For instance, it can be utilized to synthesize compounds like CDr10b, which has shown promise in neuroinflammation research .

Case Study: Neuroinflammatory Diseases

  • Objective : Investigate the role of CDr10b in neuroinflammatory conditions.
  • Methodology : Synthesis of CDr10b using this compound as a starting material.
  • Findings : Preliminary studies indicate potential benefits in modulating inflammatory responses in neural tissues.

Synthesis of Other Compounds

This compound serves as a precursor for synthesizing various other chemical entities, including:

  • Ligands for Coordination Chemistry : It can be transformed into ligands that exhibit specific binding properties useful in catalysis and material science.
  • Antibacterial Agents : Derivatives synthesized from this compound have shown antibacterial activity against various bacterial strains .

Synthesis Example

A typical synthesis involves reacting isovanillin with ethyl bromide in the presence of sodium hydroxide and tetrabutylammonium fluoride, yielding high-purity this compound with a yield of over 96% .

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit antibacterial properties. For example, a ligand derived from 4-methoxybenzaldehyde (closely related) showed moderate antibacterial activity against Salmonella species with minimal inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL .

Table: Antibacterial Activity of Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Ligand MBT (derived from 4-methoxybenzaldehyde)64Salmonella typhi (ATCC 6539)
Ligand MBT128Salmonella paratyphi A
Ligand MBT64Salmonella typhimurium

Applications in Organic Synthesis

The versatility of this compound extends to its use in organic synthesis as a building block for various complex molecules. Its structure allows for functionalization that can lead to the development of new materials and biologically active compounds.

Synthesis Pathway

A common synthetic pathway involves:

  • Reacting the compound with nucleophiles to introduce new functional groups.
  • Utilizing it as an electrophile in condensation reactions to form larger molecular frameworks.

Properties

IUPAC Name

3-(2-ethoxyethoxy)-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-15-6-7-16-12-8-10(9-13)4-5-11(12)14-2/h4-5,8-9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBITWZZNOZDLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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